![molecular formula C19H22ClN3O4 B2740581 1-(1-(4-(4-Chlorophenyl)-4-oxobutanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione CAS No. 2194901-92-1](/img/structure/B2740581.png)
1-(1-(4-(4-Chlorophenyl)-4-oxobutanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
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Description
This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . It also has a 4-chlorophenyl group, an oxobutanoyl group, and an imidazolidine-2,4-dione group. These groups could potentially contribute to the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring, a six-membered ring with one nitrogen atom, is a key structural feature. The 4-chlorophenyl group is a benzene ring with a chlorine atom at the 4-position. The oxobutanoyl group contains a carbonyl (C=O) group, and the imidazolidine-2,4-dione is a five-membered ring with two carbonyl groups and a nitrogen .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbonyl group in the oxobutanoyl moiety could potentially undergo nucleophilic addition reactions. The chlorine atom in the 4-chlorophenyl group might be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of polar groups like carbonyl and nitrogen-containing rings would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
HIV Treatment
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
CCR5 Antagonists
The primary interest in finding CCR5 antagonists with a novel skeleton as potential treatments for HIV-1 . The CCR5 antagonistic activities of the compounds have also been evaluated .
properties
IUPAC Name |
1-[1-[4-(4-chlorophenyl)-4-oxobutanoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-21-18(26)12-23(19(21)27)15-8-10-22(11-9-15)17(25)7-6-16(24)13-2-4-14(20)5-3-13/h2-5,15H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXWYHZBGUAOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-(4-Chlorophenyl)-4-oxobutanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione |
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